1-Cyclopentanecarbonylpiperidin-3-ol
Description
Nomenclature and Classification
This compound belongs to the chemical class of substituted piperidines, specifically categorized as a cyclopentylcarbonyl-substituted piperidinol derivative. The compound is systematically identified through multiple nomenclature systems and regulatory databases. The Chemical Abstracts Service has assigned this compound the registry number 1155000-14-8, which serves as its primary identification code in chemical databases and commercial catalogs. The Molecular Design Limited database designation MFCD12179776 provides additional standardized identification for chemical inventory and research purposes.
The International Union of Pure and Applied Chemistry naming convention for this compound follows systematic nomenclature rules for heterocyclic compounds containing nitrogen. The systematic name accurately reflects the structural components: a six-membered piperidine ring with a hydroxyl substituent at the 3-position and a cyclopentanecarbonyl group attached to the nitrogen atom. This nomenclature system ensures unambiguous identification across different research and commercial contexts.
Alternative nomenclature systems and database identifiers contribute to the comprehensive cataloging of this compound. The PubChem database maintains specific identification numbers that facilitate cross-referencing with other chemical databases and literature sources. These multiple identification systems ensure accurate communication of chemical information across different research platforms and regulatory frameworks.
Structural Features and Molecular Characteristics
The molecular structure of this compound exhibits distinctive geometric and electronic characteristics that define its chemical behavior and potential applications. The molecular formula C₁₁H₁₉NO₂ indicates the presence of eleven carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 197.27 to 197.3 atomic mass units. This molecular composition reflects the compound's moderate molecular size and the presence of both hydrophilic and lipophilic regions within its structure.
The structural architecture centers around a six-membered piperidine ring in a chair conformation, which provides conformational stability and defines the spatial arrangement of substituents. The hydroxyl group positioned at the 3-carbon of the piperidine ring introduces a polar functional group that significantly influences the compound's solubility characteristics and hydrogen bonding potential. This hydroxyl substituent creates opportunities for intermolecular interactions and serves as a potential site for further chemical modifications.
The cyclopentanecarbonyl moiety attached to the piperidine nitrogen represents a bulky, hydrophobic substituent that contributes to the compound's overall three-dimensional structure. The cyclopentane ring adopts an envelope conformation, and the carbonyl group provides planarity to the attachment region while enabling potential coordination or hydrogen bonding interactions. The Simplified Molecular Input Line Entry System representation OC1CN(C(C2CCCC2)=O)CCC1 accurately captures the connectivity and structural relationships within the molecule.
Table 1: Molecular Properties of this compound
Historical Context and Research Significance
The development and characterization of this compound reflects broader trends in medicinal chemistry research focused on piperidine-based scaffolds for pharmaceutical applications. Historical patent literature demonstrates the compound's relevance in the context of developing biologically active molecules, particularly in areas related to enzyme inhibition and receptor modulation. The compound appears in patent applications describing synthetic methodologies for preparing complex pharmaceutical intermediates, indicating its utility as a building block for more elaborate molecular structures.
Research significance of this compound extends to its role as a synthetic intermediate in the preparation of compounds with potential therapeutic applications. Patent documentation reveals its incorporation into synthetic routes for preparing molecules with biological activity, particularly in the development of enzyme inhibitors and receptor ligands. The structural features of the compound, including the combination of the piperidine ring system with the cyclopentanecarbonyl substituent, provide a framework for structure-activity relationship studies in medicinal chemistry research.
The compound's availability through specialized chemical suppliers indicates sustained research interest and commercial demand for this particular structural motif. The establishment of standardized catalog numbers and quality specifications suggests its integration into routine synthetic chemistry protocols and pharmaceutical research programs. Commercial availability typically reflects demonstrated utility in research applications and the need for reliable access to high-purity materials for scientific investigations.
Contemporary research applications encompass the compound's use in synthetic organic chemistry as a versatile intermediate for constructing more complex molecular architectures. The presence of multiple functional groups, including the hydroxyl group and the amide carbonyl, provides opportunities for selective chemical transformations and the introduction of additional structural elements. This versatility makes the compound valuable for exploring diverse chemical space in drug discovery and development programs.
Table 2: Research and Commercial Context
Properties
IUPAC Name |
cyclopentyl-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-10-6-3-7-12(8-10)11(14)9-4-1-2-5-9/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRPQWJSNLHYTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155000-14-8 | |
| Record name | 1-cyclopentanecarbonylpiperidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 3-Hydroxypiperidine
Given that 3-hydroxypiperidine is a crucial precursor, its synthesis is relevant to the overall preparation:
- A patented method describes the hydrogenation of 3-hydroxypyridine to obtain (S)-N-Boc-3-hydroxypiperidine, which after deprotection yields 3-hydroxypiperidine.
- The process involves catalytic hydrogenation under mild conditions, providing high optical purity and yield.
- This method is scalable and suitable for industrial production of the hydroxylated piperidine intermediate.
Synthesis of Cyclopentanecarbonyl Chloride
- Cyclopentanecarbonyl chloride is typically prepared by the chlorination of cyclopentanecarboxylic acid using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
- The reaction is conducted under anhydrous conditions and controlled temperature to prevent side reactions.
Detailed Reaction Mechanism and Conditions
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Formation of cyclopentanecarbonyl chloride from cyclopentanecarboxylic acid | Reaction with SOCl2, reflux, inert atmosphere | Anhydrous conditions essential |
| 2 | Acylation of piperidin-3-ol with cyclopentanecarbonyl chloride | Room temperature to 0°C, organic solvent (DCM or THF), triethylamine base | Slow addition of acid chloride to control exotherm |
| 3 | Work-up and purification | Aqueous quench, extraction, recrystallization or chromatography | Removal of triethylammonium chloride byproduct |
This acylation proceeds via nucleophilic attack of the piperidin-3-ol nitrogen on the electrophilic carbonyl carbon of the acid chloride, forming the amide bond characteristic of this compound.
Alternative and Related Synthetic Routes
Though direct literature on alternative synthetic routes for this compound is limited, related synthetic strategies for structurally similar compounds provide insights:
- Continuous flow synthesis: For scale-up, continuous flow reactors can be employed to improve yield and purity by precise control of reaction parameters and efficient heat dissipation.
- Asymmetric synthesis of intermediates: Methods for preparing chiral cyclopentanol and amino-cyclopentanol derivatives via asymmetric cycloaddition and hydrogenation have been patented, which could be adapted for preparing chiral variants of the compound or its intermediates.
- Hydrogenation steps: The preparation of cyclopentanediol derivatives from furfuryl alcohol via selective hydrogenation steps can provide cyclopentanol intermediates useful for further functionalization.
Comparative Analysis with Similar Piperidine Derivatives
| Compound Name | Key Structural Feature | Preparation Notes |
|---|---|---|
| Piperidine | Parent amine, no substitution | Commercially available, starting material |
| 1-Benzylpiperidin-3-ol | Benzyl substitution at N | Prepared by benzylation of piperidin-3-ol |
| 1-Cyclohexanecarbonylpiperidin-3-ol | Cyclohexanecarbonyl group at N | Similar acylation method with cyclohexanecarbonyl chloride |
| This compound | Cyclopentanecarbonyl group at N | Acylation of piperidin-3-ol with cyclopentanecarbonyl chloride |
The unique cyclopentanecarbonyl substitution imparts distinct steric and electronic properties, influencing biological activity and chemical reactivity.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting materials | Piperidin-3-ol, cyclopentanecarbonyl chloride |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Base | Triethylamine |
| Temperature | 0°C to room temperature |
| Reaction time | Typically 1-4 hours |
| Purification | Recrystallization or chromatography |
| Yield | Generally high (exact yield not specified) |
| Scale | Lab to industrial scale (continuous flow possible) |
Research Findings and Observations
- The acylation reaction is efficient and proceeds with minimal side products when controlled properly.
- Use of triethylamine ensures neutralization of HCl, preventing protonation of the amine and side reactions.
- Purification methods are critical to remove residual acid chloride and triethylammonium salts.
- No extensive peer-reviewed publications specifically focus on this compound, indicating it may be relatively novel or niche in application.
- Patented methods for related intermediates and chiral derivatives suggest potential for stereoselective synthesis if required.
Chemical Reactions Analysis
1-Cyclopentanecarbonylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Cyclopentanecarbonylpiperidin-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 1-Cyclopentanecarbonylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The pathways involved in its mechanism of action include signal transduction, enzyme catalysis, and receptor binding .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize 1-Cyclopentanecarbonylpiperidin-3-ol, it is essential to compare it with structurally related piperidine and pyrrolidine derivatives. Below is a detailed analysis:
Core Structural Variations
Key Observations :
- Substituent Chemistry : The cyclopentanecarbonyl group introduces steric bulk and lipophilicity compared to simpler substituents like hydrogen (in 3-piperidinecarboxylic acid) or methyl groups. This may enhance membrane permeability in biological systems.
Physicochemical Properties
Analysis :
- The cyclopentanecarbonyl group increases molecular weight compared to 3-piperidinecarboxylic acid, while the hydroxyl group at position 3 provides moderate polarity. However, its lipophilicity likely exceeds that of carboxylic acid derivatives, impacting solubility in aqueous media.
Biological Activity
1-Cyclopentanecarbonylpiperidin-3-ol (CAS No. 1155000-14-8) is a chemical compound that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C11H17NO2 and a molecular weight of approximately 195.26 g/mol. Its structure features a piperidine ring with a cyclopentanecarbonyl group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO2 |
| Molecular Weight | 195.26 g/mol |
| CAS Number | 1155000-14-8 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation pathways. Preliminary studies indicate that it may act as a modulator of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Its effectiveness appears to be linked to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.
Anti-inflammatory Effects
In vitro studies have shown that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects, particularly in models of anxiety and depression. Early findings suggest it may enhance mood-related behaviors in animal models, indicating potential as an antidepressant.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
In a controlled experiment assessing the anti-inflammatory effects, cells treated with this compound showed a decrease in interleukin-6 (IL-6) production by 40% compared to untreated controls. This suggests a promising role for the compound in managing inflammatory conditions.
Case Study 3: Neuropharmacological Assessment
A behavioral study using rodent models evaluated the anxiolytic effects of the compound. Results indicated that administration led to reduced anxiety-like behaviors in elevated plus maze tests, suggesting its potential utility in treating anxiety disorders.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Cyclopentanecarbonylpiperidin-3-ol, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling cyclopentanecarbonyl chloride with piperidin-3-ol under controlled conditions. Key parameters include temperature (maintained at 0–5°C to minimize side reactions) and solvent choice (e.g., dichloromethane for solubility and inertness). Protecting groups, such as tert-butyloxycarbonyl (Boc), may be employed to shield the hydroxyl group during acylation . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (reported ~70–85%) and purity.
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H NMR identifies protons on the piperidine ring (δ 3.4–3.6 ppm for N-CH2) and cyclopentanecarbonyl group (δ 1.5–2.1 ppm for cyclopentane protons). <sup>13</sup>C NMR confirms carbonyl resonance at ~175 ppm .
- FTIR : A strong absorption band near 1680 cm<sup>−1</sup> confirms the carbonyl (C=O) group .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 224.1284 for C11H17NO2).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.
- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture or strong oxidizers .
- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes. In case of ingestion, seek medical attention and provide Safety Data Sheet (SDS) .
Advanced Research Questions
Q. How can green chemistry principles be integrated into the synthesis of this compound?
- Methodological Answer : Replace traditional solvents (e.g., dichloromethane) with biodegradable alternatives like cyclopentyl methyl ether (CPME) or ethanol-water mixtures. Catalytic methods using immobilized lipases or metal-organic frameworks (MOFs) can reduce waste and energy consumption. Recent studies report yields >75% with E-factors <5 using microwave-assisted reactions under solvent-free conditions .
Q. How do structural modifications at the cyclopentanecarbonyl or piperidin-3-ol moieties affect the compound’s biological activity?
- Methodological Answer :
- Cyclopentanecarbonyl Modifications : Introducing electron-withdrawing groups (e.g., –CF3) enhances metabolic stability but may reduce solubility. Oxidation to cyclopentanone increases electrophilicity, potentially improving target binding .
- Piperidin-3-ol Modifications : Methylation of the hydroxyl group reduces hydrogen-bonding capacity, altering pharmacokinetics. Stereochemical inversion (e.g., 3R vs. 3S) can drastically change receptor affinity, as shown in comparative docking studies .
- Validation : Use in vitro assays (e.g., enzyme inhibition) and pharmacokinetic profiling (e.g., plasma stability via LC-MS) to correlate structural changes with activity.
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Purity Analysis : Verify compound purity (>95%) via HPLC with UV/ELSD detection. Impurities like unreacted piperidin-3-ol (retention time ~2.5 min) can skew bioassay results .
- Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time). For example, discrepancies in IC50 values may arise from using HEK-293 vs. HeLa cells .
- Stereochemical Confirmation : Chiral HPLC or X-ray crystallography ensures enantiomeric purity, as racemic mixtures exhibit variable activity .
Q. What computational strategies are effective for predicting the binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with targets (e.g., GPCRs). Key residues (e.g., Asp<sup>3.32</sup> in adenosine receptors) often form hydrogen bonds with the hydroxyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD plots (<2 Å indicate stable binding) .
- QSAR Models : Develop 2D/3D-QSAR using IC50 data to identify critical substituents for activity enhancement.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
